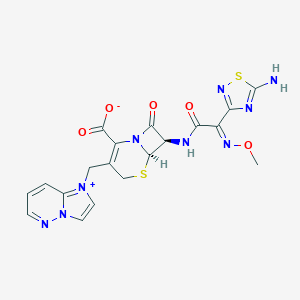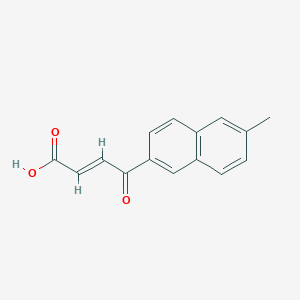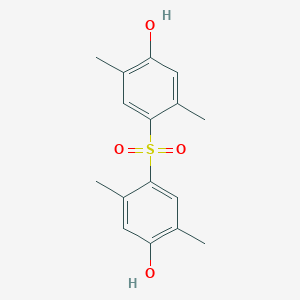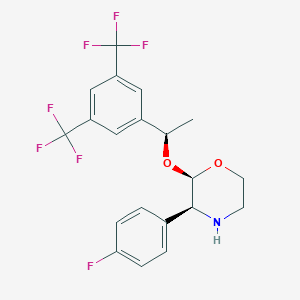
Cefozopran hydrochloride
概要
説明
Cefozopran is a fourth-generation cephalosporin antibiotic. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective against bacteria that have developed resistance to other antibiotics .
準備方法
合成経路と反応条件: セフォゾプランの合成には、いくつかの重要なステップが含まれます。その合成における主要な中間体の一つは、7-ACP.HClです。この中間体の調製は、通常、7-ACAから始まります。 このプロセスには、HMDS シリル化、TMSI ヨウ素化、イミダゾ[1,2-b]ピリダジンによる3位置換、およびその後の脱保護、精製、再結晶化が含まれます .
工業的製造方法: カラムクロマトグラフィーを必要としない、7-ACP.HClの調製のための工業的に実行可能なプロセスが開発されています。 この方法は費用対効果が高く、大規模合成に適しています .
化学反応の分析
反応の種類: セフォゾプランは、次のようなさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。
置換: この反応には、ある原子または原子団を別の原子または原子団で置き換えることが含まれます。
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってスルホキシドまたはスルホンが生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学的研究の応用
セフォゾプランは、科学研究において幅広い用途を持っています。
化学: セファロスポリン系抗生物質の研究における参照化合物として使用されます。
生物学: 細菌耐性メカニズムと抗生物質の有効性の研究に使用されます。
医学: さまざまな細菌感染に対する有効性を評価するために、臨床試験で使用されます。
作用機序
セフォゾプランは、細菌細胞壁合成を阻害することにより、細菌殺傷効果を発揮します。細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、細菌細胞壁合成の第3段階かつ最終段階を阻害します。 これにより、細胞の溶解が起こり、細菌が死滅します .
類似化合物との比較
セフォゾプランは、幅広いスペクトル活性を持ち、耐性菌に対して効果的なことから、セファロスポリン系抗生物質の中でユニークな存在です。類似化合物には、以下のようなものがあります。
セフォペラゾン: 作用機序は似ていますが、活性スペクトルが異なる別のセファロスポリン系抗生物質です.
セフェピム: 幅広いスペクトル活性を示しますが、薬物動態特性が異なる第4世代セファロスポリン系抗生物質です。
セフォゾプランは、イミダゾ[1,2-b]ピリダジン-1-イウム-1-イルメチル基とメトキシイミノアセチル基を含む独自の化学構造によって際立っており、その高い有効性と幅広いスペクトル活性に貢献しています .
特性
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11+/t12-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIJCOKQCCXQY-HEOFFLBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113359-04-9 | |
| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cefozopran, a fourth-generation cephalosporin, primarily targets penicillin-binding proteins (PBPs) in bacteria. [] Specifically, it exhibits a high affinity for PBP 5 in Enterococcus faecalis, inhibiting the binding of benzylpenicillin. [] This binding disrupts bacterial cell wall synthesis, ultimately leading to cell death.
A: The molecular formula of Cefozopran Hydrochloride is C20H17ClN8O7S2, and its molecular weight is 565.00 g/mol. []
A: Elemental analysis (EA), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are valuable techniques for confirming the chemical structure of this compound. []
A: The degradation of this compound in the solid state follows first-order kinetics and is influenced by both temperature and relative humidity. [] Increased humidity can accelerate the degradation process.
ANone: Cefozopran is a beta-lactam antibiotic and does not possess intrinsic catalytic properties. Its mechanism of action relies on binding to and inhibiting bacterial enzymes involved in cell wall synthesis rather than catalyzing chemical reactions.
A: Yes, in silico analysis using molecular docking simulations can be used to assess the interaction of Cefozopran with bacterial proteins, such as ESBLs (Extended-Spectrum Beta-Lactamases). [] Comparing the binding energies and interactions with known antibiotics can provide insights into its potential efficacy against specific resistant strains.
A: The incorporation of an imidazopyridazinium group at the 3-position and an aminothiadiazole group at the 7-side chain of the cephem nucleus significantly contributes to the broad-spectrum activity of Cefozopran. [] These modifications enhance its ability to penetrate both the outer membrane of Gram-negative bacteria, like Pseudomonas aeruginosa, and the cell envelope of Gram-positive bacteria. []
A: Research has focused on developing a powder injection formulation of this compound containing anhydrous sodium carbonate, sodium chloride, and lidocaine hydrochloride. [] This formulation aims to reduce pain during injection, potentially improving patient compliance and treatment outcomes. []
ANone: While the provided abstracts do not detail specific SHE regulations, it is crucial to emphasize that the development, manufacturing, and handling of Cefozopran, like all pharmaceutical compounds, must adhere to strict safety protocols and regulatory guidelines to ensure product quality, worker safety, and environmental protection.
A: Studies in healthy volunteers have demonstrated that this compound exhibits linear pharmacokinetics, indicating a proportional relationship between dose and exposure. [] Cmax (peak plasma concentration) and AUCo-t (area under the concentration-time curve) increased proportionally with increasing doses, while other parameters, like half-life (t1/2beta), remained unaffected. []
A: Cefozopran is primarily eliminated through the renal route, with approximately 89.4% of the administered dose recovered in the urine within 24 hours. []
A: Yes, studies in pediatric patients have shown that the pharmacokinetic profile of Cefozopran can vary depending on the administration route. Intravenous injection and 30-minute intravenous drip infusion, both at doses of 10, 20, and 40 mg/kg, resulted in serum concentrations exceeding the MICs for common pathogens for up to 6 hours post-administration. []
A: Studies have demonstrated that cefozopran's half-life (T1/2) is prolonged in neonates, particularly those less than 24 hours old, compared to infants aged one day or older. [] This difference is more pronounced in premature infants compared to full-term neonates. [] Additionally, urinary excretion rates of cefozopran are lower in 0-day-old neonates and premature infants compared to older infants. []
A: Yes, cefozopran exhibits a favorable ability to penetrate the CSF. In pediatric patients with meningitis who received intravenous doses of 40-53 mg/kg, cefozopran concentrations in the CSF exceeded the MICs for common meningitis pathogens within 1-1.5 hours after administration. [] Furthermore, in a murine model of hematogenous pneumococcal meningitis, the penetration rate of cefozopran from blood to CSF increased significantly in infected mice compared to uninfected controls, suggesting enhanced drug delivery to the infection site. []
A: Yes, cefozopran has shown promising therapeutic effects in various animal models of infection. For instance, it exhibited potent activity against acute and chronic respiratory tract infections caused by Klebsiella pneumoniae in mice. [] In a murine model of hematogenous pneumococcal meningitis, cefozopran demonstrated dose- and duration-dependent efficacy, with all mice treated with 20 mg/kg for 3 days surviving the infection. []
A: Clinical studies have demonstrated that cefozopran is highly effective in treating various infections in pediatric patients. In a study involving 335 pediatric patients, cefozopran achieved a clinical efficacy rate of 97.0% in patients with confirmed bacterial infections and 95.5% in patients with suspected infections. [] The drug showed potent activity against both Gram-positive and Gram-negative pathogens, achieving bacterial eradication rates of 96.3% and 94.5%, respectively. []
A: Cefozopran exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that its activity against Staphylococcus aureus is comparable to cefuzonam and superior to ceftazidime. [] It also demonstrates potent activity against Streptococcus pneumoniae and Escherichia coli, with MICs comparable to or lower than other commonly used antibiotics. [, ] Notably, cefozopran exhibits superior activity against Serratia marcescens compared to other cephalosporins. [, ]
ANone: Bacteria can develop resistance to Cefozopran through various mechanisms, including:
- Production of β-lactamases: These enzymes can hydrolyze the β-lactam ring of Cefozopran, rendering it ineffective. []
A: Yes, cross-resistance between Cefozopran and other β-lactam antibiotics, particularly those within the cephalosporin class, can occur. This is often mediated by the production of extended-spectrum β-lactamases (ESBLs) or carbapenemases, which can hydrolyze a wide range of β-lactam antibiotics, including Cefozopran. []
A: The emergence of Neisseria gonorrhoeae strains resistant to Cefozopran and other β-lactams has raised concerns about treatment failures. [] Molecular typing studies have indicated that this resistance can spread clonally, highlighting the need for surveillance and alternative treatment options for gonorrhea. []
A: Clinical studies in pediatric patients have indicated that Cefozopran is generally well-tolerated. The most commonly reported adverse effect is diarrhea, occurring in a small percentage of patients. [] Other less frequent adverse effects include drug rash and transient abnormalities in liver function tests. []
A: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying Cefozopran in biological samples, such as plasma and urine. [, , ] This method offers high sensitivity, selectivity, and reproducibility.
ANone: The provided abstracts do not delve into the environmental impact or degradation of Cefozopran. Given its widespread use, further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation of any negative environmental impacts.
A: Analytical methods for quantifying Cefozopran in various matrices, such as HPLC-UV for plasma and urine analysis, undergo rigorous validation to ensure accuracy, precision, selectivity, and robustness. [, ] These validation procedures are essential for generating reliable and reproducible data in pharmacokinetic and clinical studies.
ANone: Stringent quality control and assurance measures are crucial throughout the development, manufacturing, and distribution of Cefozopran to ensure batch-to-batch consistency, safety, and efficacy. This involves adhering to Good Manufacturing Practices (GMP) and conducting comprehensive quality control tests on raw materials, intermediates, and finished products.
ANone: While the provided research does not delve into the immunogenicity of Cefozopran, it's important to note that, like all foreign substances, it has the potential to elicit an immune response. This response can manifest as hypersensitivity reactions, ranging from mild rashes to life-threatening anaphylaxis. Future research could explore the immunogenic potential of Cefozopran and strategies to mitigate or modulate undesired immune responses.
ANone: The provided abstracts do not provide specific details regarding the interaction of Cefozopran with drug transporters or metabolizing enzymes, nor do they address its biocompatibility or biodegradability. Further research into these aspects is essential for a comprehensive understanding of Cefozopran's disposition in the body and its potential impact on other drugs or biological systems.
ANone: Several alternative antibiotics can be considered based on the specific clinical scenario and the susceptibility profile of the infecting organism. These alternatives may include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)

